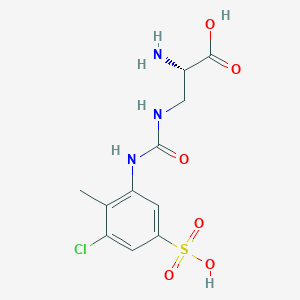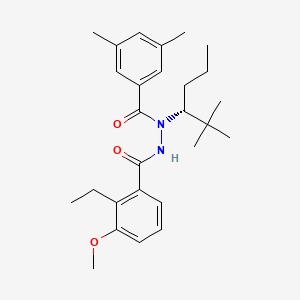
Veledimex
Descripción general
Descripción
Veledimex es un activador de ligando de molécula pequeña, basado en diacilhidrazina, biodisponible por vía oral. Este compuesto se ha investigado en ensayos clínicos por su potencial en el tratamiento de varios cánceres, incluyendo el glioblastoma y el cáncer de mama metastásico .
Aplicaciones Científicas De Investigación
Veledimex tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En medicina, this compound se utiliza en terapia génica para regular la expresión de genes terapéuticos . Se ha estudiado en ensayos clínicos para el tratamiento del glioblastoma, el cáncer de mama metastásico y otros cánceres . En biología, this compound se utiliza para estudiar la regulación genética y los efectos de la activación genética en los procesos celulares . En la industria, this compound se utiliza en el desarrollo de productos de terapia génica y otras aplicaciones biotecnológicas .
Mecanismo De Acción
Veledimex ejerce sus efectos uniéndose al receptor de la ecdisona, que forma parte del Sistema Terapéutico RheoSwitch . Al unirse, this compound induce un cambio conformacional en el receptor, formando un complejo estable que activa la transcripción genética . Esta activación conduce a la expresión de genes diana, que pueden tener diversos efectos terapéuticos dependiendo de los genes que se regulan . Los objetivos moleculares de this compound incluyen el receptor de la ecdisona y los factores de transcripción asociados involucrados en la regulación genética .
Safety and Hazards
Direcciones Futuras
The future of Veledimex lies in its potential use in gene therapy for the treatment of various cancers. It has been used in trials studying the treatment of Glioblastoma Multiforme, Metastatic Breast Cancer, and Anaplastic Oligoastrocytoma . The controlled intratumoral production of IL-12 induced by this compound has shown promising results in inducing local immune cell infiltration and improved survival in glioma .
Análisis Bioquímico
Biochemical Properties
Veledimex plays a crucial role in biochemical reactions by acting as an activator ligand for the ecdysone receptor-based inducible gene regulation system. This system includes two fusion proteins: Gal4-ecdysone receptor, which contains a modified ecdysone receptor fused with the DNA binding domain of the yeast Gal4 transcription factor, and VP16-retinoid X receptor, which contains a chimeric retinoid X receptor fused with the transcription activation domain of the viral protein VP16 of herpes simplex virus type 1 . In the presence of this compound, these proteins form a stable conformation, creating an active transcription factor complex that binds to the inducible promoter, allowing controlled transcription of the target gene .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing localized controlled production of interleukin-12, which correlates with an increase in tumor-infiltrating lymphocytes, leading to tumor growth inhibition and regression . This compound also crosses the blood-brain barrier in both orthotopic GL-261 mice and cynomolgus monkeys, demonstrating its ability to affect central nervous system cells . Additionally, this compound has been shown to increase the expression of interleukin-12 mRNA and protein in tumor cells, which in turn enhances local immune responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ecdysone receptor located on the RheoSwitch Therapeutic System. In the absence of this compound, the fusion proteins form inactive, unstable, and unproductive heterodimers. In the presence of this compound, the protein heterodimer changes to a stable conformation, forming an active transcription factor complex . This complex binds to the inducible promoter, allowing the controlled transcription of the target gene . This mechanism enables precise regulation of gene expression, which is essential for therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates dose-related increases in tumor concentration and serum interleukin-12 levels . The discontinuation of this compound results in a return to baseline interleukin-12 mRNA and protein expression levels . Additionally, this compound has been shown to cross the blood-brain barrier, with increased brain tissue levels observed in tumor-bearing mice compared to normal mice . These findings suggest that this compound has a stable and predictable effect over time, which is crucial for its therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a phase 1 dose-escalation study, this compound demonstrated dose-related increases in tumor concentration and serum interleukin-12 levels . Higher doses of this compound were associated with increased blood-brain barrier penetration and drug-related adverse events . The 20-milligram dose level was found to have the best risk-benefit profile, with fewer toxicities and higher compliance compared to higher doses . These findings highlight the importance of optimizing the dosage of this compound for therapeutic use.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with the ecdysone receptor-based inducible gene regulation system . Upon administration, this compound binds to the ecdysone receptor, forming a stable transcription factor complex that allows controlled transcription of the target gene . This interaction is crucial for the therapeutic effects of this compound, as it enables precise regulation of gene expression.
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the ecdysone receptor . It has been shown to cross the blood-brain barrier in both orthotopic GL-261 mice and cynomolgus monkeys, demonstrating its ability to affect central nervous system cells . This compound generally has moderate to low oral bioavailability after a single oral administration in mice and monkeys, with mostly low plasma clearance and high volume of distribution . These properties are essential for its therapeutic use, as they determine the compound’s localization and accumulation within the body.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with the ecdysone receptor . This compound can cross the blood-brain barrier and accumulate in brain tissue, particularly in tumor-bearing mice . This localization is crucial for its therapeutic effects, as it enables the targeted activation of gene expression in specific cellular compartments. Additionally, this compound’s ability to induce localized controlled production of interleukin-12 further enhances its therapeutic potential .
Métodos De Preparación
Veledimex es un análogo sintético de la hormona de muda de insectos, la ecdisona . La preparación de this compound implica la síntesis de una estructura de diacilhidrazina, que se logra a través de una serie de reacciones químicas. Las rutas sintéticas específicas y las condiciones de reacción para this compound son propietarias y no se divulgan públicamente. Se sabe que this compound se puede producir en un laboratorio y está disponible para fines de investigación .
Análisis De Reacciones Químicas
Veledimex experimenta varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Se sabe que el compuesto interactúa con el receptor de la ecdisona, formando un complejo estable que activa la transcripción genética . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios disolventes. Los principales productos formados a partir de estas reacciones son típicamente los productos genéticos activados que están regulados por el Sistema Terapéutico RheoSwitch .
Comparación Con Compuestos Similares
Veledimex es único en su capacidad para activar la transcripción genética a través del sistema de regulación genética inducible basado en el receptor de la ecdisona . Compuestos similares incluyen otros ligandos activadores basados en diacilhidrazina y análogos sintéticos de la ecdisona . this compound destaca por su biodisponibilidad oral y su uso específico en el Sistema Terapéutico RheoSwitch . Otros compuestos similares pueden incluir diferentes ligandos activadores utilizados en terapia génica, pero pueden no tener la misma especificidad o biodisponibilidad que this compound .
Propiedades
IUPAC Name |
N'-(3,5-dimethylbenzoyl)-N'-[(3R)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O3/c1-9-12-24(27(5,6)7)29(26(31)20-16-18(3)15-19(4)17-20)28-25(30)22-13-11-14-23(32-8)21(22)10-2/h11,13-17,24H,9-10,12H2,1-8H3,(H,28,30)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWZPGLVHLSWQX-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148875 | |
| Record name | INXN-1001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093130-72-3 | |
| Record name | Veledimex [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093130723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Veledimex | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12170 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | INXN-1001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VELEDIMEX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASU841TV0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


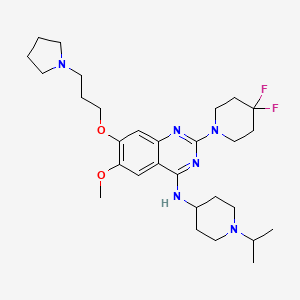

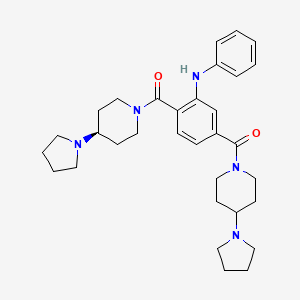
![N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide](/img/structure/B611576.png)
![N-1,2,3-Benzothiadiazol-6-yl-N'-[2-oxo-2-(1-piperidinyl)ethyl]urea](/img/structure/B611578.png)
![N-[(1,2-Dihydro-1,6-dimethyl-2-oxo-4-propyl-3-pyridinyl)methyl]-N-methyl-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide](/img/structure/B611579.png)
![(7s)-7-Amino-N-[(4-Fluorophenyl)methyl]-8-Oxo-2,9,16,18,21-Pentaazabicyclo[15.3.1]henicosa-1(21),17,19-Triene-20-Carboxamide](/img/structure/B611580.png)
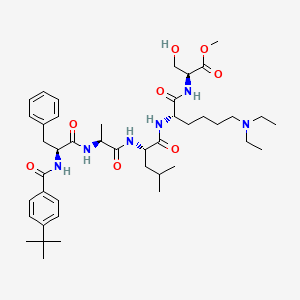
![trans-4-(5-(4-((4-Methyl-1,4-diazepan-1-yl)methyl)phenyl)-2-(((S)-pentan-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-cyclohexan-1-ol](/img/structure/B611583.png)


![N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide](/img/structure/B611591.png)
